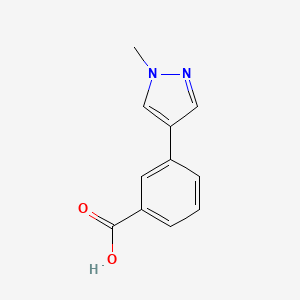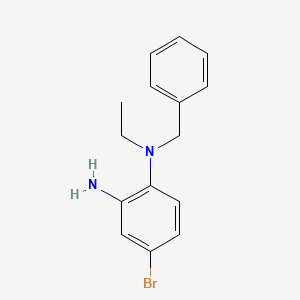![molecular formula C13H14N2O3S B1415091 [4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid CAS No. 1019107-99-3](/img/structure/B1415091.png)
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds containing these groups can involve a variety of chemical reactions45. However, without specific information on “[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid”, it’s difficult to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, without specific data on “[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid”, I can’t provide a detailed molecular structure analysis6.
Chemical Reactions Analysis
The chemical reactions involving these groups can be quite diverse, depending on the specific conditions and reagents used57. Again, without specific information on “[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid”, it’s difficult to provide a detailed chemical reactions analysis.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure6. Without specific information on “[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid”, I can’t provide a detailed physical and chemical properties analysis.
Scientific Research Applications
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol :
- Application: These compounds are synthesized via Schiff bases reduction route and are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method: The synthesis involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .
- Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
-
- Application: This compound is used for Suzuki-Miyaura cross-coupling reactions and Pd-catalyzed direct arylation .
- Method: The reactions involve the use of a powerful reducing agent, NaBH4, which has been used for the reduction of different functional groups .
- Results: Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
-
- Application: This compound is used in the amination reaction of functionalized aryl bromides and the synthesis of functionalized organopolyphosphazenes for in vivo applications .
- Method: The synthesis involves the use of amination reactions .
- Results: The compound has been used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities .
-
- Application: This compound is used in the synthesis of photo luminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition .
- Method: The synthesis involves a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .
- Results: The compound has been used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles .
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol :
- Application: These compounds are synthesized via Schiff bases reduction route and are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method: The synthesis involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .
- Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
-
- Application: This compound is used for Suzuki-Miyaura cross-coupling reactions and Pd-catalyzed direct arylation .
- Method: The reactions involve the use of a powerful reducing agent, NaBH4, which has been used for the reduction of different functional groups .
- Results: Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol :
- Application: These compounds are synthesized via Schiff bases reduction route and are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method: The synthesis involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .
- Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
-
- Application: This compound is used for Suzuki-Miyaura cross-coupling reactions and Pd-catalyzed direct arylation .
- Method: The reactions involve the use of a powerful reducing agent, NaBH4, which has been used for the reduction of different functional groups .
- Results: Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties91011. Without specific information on “[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid”, I can’t provide a detailed safety and hazards analysis.
Future Directions
The future directions in the study of these types of compounds could involve further exploration of their biological activities, development of new synthesis methods, and investigation of their potential applications in medicine and other fields2.
I hope this information is helpful. If you have more specific information about the compound or if you have other questions, feel free to ask!
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-(methylamino)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-14-13-15-12(10(19-13)7-11(16)17)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNIKEFAYAHXDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195462 | |
| Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid | |
CAS RN |
1019107-99-3 | |
| Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019107-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methoxyphenyl)-2-(methylamino)-5-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



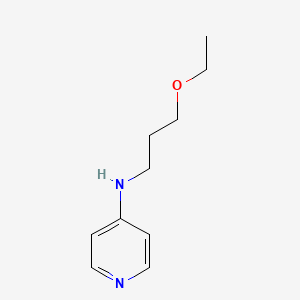
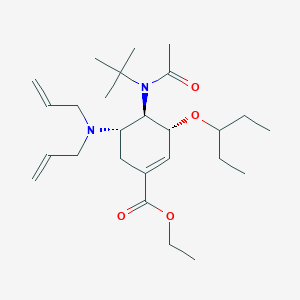
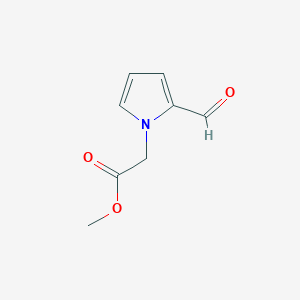



![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)

